Ethyl 3-nitro-4-piperazin-1-ylbenzoate hydrochloride
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Overview
Description
Ethyl 3-nitro-4-piperazin-1-ylbenzoate hydrochloride is a chemical compound with the molecular formula C13H17N3O4. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperazine ring, making it a valuable tool in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped to handle complex organic synthesis. The process involves multiple steps, including purification and crystallization, to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-nitro-4-piperazin-1-ylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the nitro group to other functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents for oxidation. The reaction conditions vary depending on the desired outcome but often require controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Ethyl 3-nitro-4-piperazin-1-ylbenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 3-nitro-4-piperazin-1-ylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring plays a crucial role in these interactions, often acting as a binding site for various biological molecules. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-nitro-4-piperazin-1-ylbenzoate: Similar in structure but without the hydrochloride component.
3-nitro-4-piperazin-1-ylbenzoic acid: A related compound with a carboxylic acid group instead of an ester.
4-piperazin-1-ylbenzoic acid: Lacks the nitro group but retains the piperazine ring.
Uniqueness
Ethyl 3-nitro-4-piperazin-1-ylbenzoate hydrochloride is unique due to its combination of a nitro group, a piperazine ring, and an ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various research applications .
Biological Activity
Ethyl 3-nitro-4-piperazin-1-ylbenzoate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine moiety and a nitro group, which are critical for its biological interactions. The molecular formula is C13H16ClN3O4 with a molecular weight of 303.74 g/mol. The presence of the nitro group contributes to its reactivity and potential as a pharmacological agent.
The mechanism of action involves the compound's interaction with various enzymes and receptors. The piperazine ring is particularly significant as it serves as a binding site for biological molecules, influencing the activity of these targets. This compound has been noted to modulate enzyme activities, potentially affecting pathways related to cancer therapy and antimicrobial action.
Anticancer Properties
Research indicates that derivatives of compounds similar to this compound exhibit anticancer activity . For instance, studies have demonstrated that certain piperazine derivatives can induce apoptosis in tumor cells, suggesting that this compound may possess similar properties . A notable study showed enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties . It has shown promising results against various bacterial strains, including those resistant to conventional antibiotics. The dual inhibition of DNA gyrase and topoisomerase IV has been highlighted as a mechanism through which this compound can exert antibacterial effects .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Properties
IUPAC Name |
ethyl 3-nitro-4-piperazin-1-ylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4.ClH/c1-2-20-13(17)10-3-4-11(12(9-10)16(18)19)15-7-5-14-6-8-15;/h3-4,9,14H,2,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDPONWMGJIAMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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